(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone
Description
This compound features a methanone core bridging a 6-chlorobenzo[d]thiazole-substituted piperazine moiety and an indole ring. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with interactions with neurotransmitter receptors (e.g., serotonin) . The chlorine atom at position 6 of the benzothiazole likely improves metabolic stability and modulates electronic effects, influencing reactivity and pharmacological profiles .
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c21-13-5-6-17-18(11-13)27-20(23-17)25-9-7-24(8-10-25)19(26)15-12-22-16-4-2-1-3-14(15)16/h1-6,11-12,22H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBVPACENFUSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors.
Mode of Action
Indole derivatives are known to interact with their targets and cause a variety of biological effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking.
Biological Activity
The compound (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone is a member of the benzothiazole and indole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features:
- A piperazine ring which is known for its role in enhancing bioavailability.
- A benzothiazole moiety , contributing to its pharmacological properties.
- An indole group , which is often associated with various biological activities.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 415.9 g/mol |
| CAS Number | 897471-17-9 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antitumor Activity
Research indicates that compounds similar to (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone exhibit significant antitumor properties. For instance, studies on benzothiazole derivatives show promising results against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
In a study involving several benzothiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong cytotoxicity. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting that similar activities could be expected from our compound due to structural similarities .
Antibacterial Activity
The compound has also shown potential as an antibacterial agent. Studies have reported that benzothiazole derivatives possess activity against Gram-positive and Gram-negative bacteria.
Findings:
In vitro assays revealed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Bacillus subtilis , indicating that our compound may have comparable antibacterial properties .
Anti-inflammatory Activity
The ability of this compound to inhibit cyclooxygenase (COX) enzymes has been explored, positioning it as a candidate for anti-inflammatory drug development. The presence of the piperazine moiety is particularly beneficial in enhancing the binding affinity to these enzymes.
Mechanism of Action:
The interaction with COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 1.61 µg/mL | |
| Antibacterial | Active against S. aureus | |
| Anti-inflammatory | COX inhibition |
Structure-Activity Relationship (SAR)
Studies on related compounds suggest that modifications in the structure significantly influence biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity, while specific substitutions on the benzothiazole ring are essential for maintaining antibacterial efficacy .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone exhibit significant antitumor properties. A notable study evaluated the cytotoxic effects of related benzothiazole derivatives against various cancer cell lines.
Case Study: Cytotoxicity Against A431 Cells
In a study involving several benzothiazole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong cytotoxicity. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting that similar activities could be expected from our compound due to structural similarities .
Antibacterial Activity
The antibacterial properties of (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone have also been explored. Studies have reported that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.
Findings on Antibacterial Efficacy
In vitro assays revealed that compounds with similar structures inhibited the growth of Staphylococcus aureus and Bacillus subtilis , indicating that our compound may have comparable antibacterial properties .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been investigated, particularly its ability to inhibit cyclooxygenase (COX) enzymes. The presence of the piperazine moiety is beneficial in enhancing binding affinity to these enzymes.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 1.61 µg/mL | |
| Antibacterial | Active against S. aureus | |
| Anti-inflammatory | COX inhibition |
Structure-Activity Relationship (SAR)
Studies on related compounds suggest that modifications in the structure significantly influence biological activity. For instance, the introduction of electron-donating groups on the phenyl ring enhances cytotoxicity, while specific substitutions on the benzothiazole ring are essential for maintaining antibacterial efficacy .
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in reactions influenced by its structural motifs:
-
Piperazine Ring Reactions
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Alkylation/Acylation : Piperazine’s secondary amine can react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) to form N-substituted derivatives.
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Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides, acyl chlorides) under basic conditions .
-
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Methanone Group Reactions
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Indole Moiety Reactions
-
Benzothiazole Core Reactions
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Piperazine alkylation | Alkyl halides, K2CO3/DMF | N-Alkylated piperazine derivatives |
| Methanone reduction | NaBH4, THF | Secondary alcohol derivatives |
| Indole electrophilic substitution | Br2, HNO3, H2SO4 | 3-Substituted indole derivatives |
| SNAr on benzothiazole | Nucleophiles (e.g., amines), DMF | Substituted benzothiazole derivatives |
Reaction Mechanisms
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Piperazine Alkylation
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Methanone Reduction
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Indole Electrophilic Substitution
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Benzothiazole SNAr Reaction
Stability and Challenges
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Hydrolytic Stability : The methanone group may hydrolyze under acidic or basic conditions, requiring careful pH control during reactions.
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Purification : Crystallization or chromatography may be necessary to isolate products, particularly after complex transformations .
Research Findings and Trends
Studies on related compounds highlight:
-
Synthetic Optimization : Multi-step syntheses often face challenges like low yields or poor regioselectivity, necessitating process optimization (e.g., continuous flow systems) .
-
Biological Profiling : Derivatives with indole or benzothiazole motifs exhibit selectivity for targets like CDK4/6 or acetylcholinesterase, guiding medicinal chemistry efforts .
Comparison with Similar Compounds
Structural Analogues from Indole-Thiazole Methanones
Key Compounds :
- (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (7)
- (1-Benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone (8a)
- (1-(4-Methoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone (8b)
- (1-(3,4-Dimethoxybenzyl)-1H-indol-3-yl)(thiazol-2-yl)methanone (8c)
Comparison :
Key Insights :
Piperazine-Linked Heterocyclic Analogues
Key Compounds :
- (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p)
- (6-Chloro-2-methylimidazo-[1,2-a]-pyridin-3-yl)(4-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-ethyl)-piperazin-1-yl)-methanone
Comparison :
Key Insights :
Halogen-Substituted Analogues
Key Compounds :
Comparison :
Key Insights :
- Fluorine in benzoisoxazole derivatives may enhance metabolic stability compared to chlorine in the target compound.
Research Implications
- The target compound’s combination of benzothiazole and piperazine warrants exploration for CNS or antimicrobial applications, leveraging structural lessons from analogues (e.g., triazole-containing 8p for antiparasitic optimization) .
- Synthetic challenges (e.g., lower yields in dimethoxybenzyl derivatives ) highlight the need for optimized routes for piperazine-linked heterocycles.
Q & A
Q. What are the standard synthetic routes for preparing (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone?
The synthesis typically involves a multi-step coupling strategy. For example, the benzo[d]thiazole moiety can be introduced via nucleophilic substitution or condensation reactions. A common approach involves reacting 6-chlorobenzo[d]thiazol-2-amine with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF), followed by coupling with an indole-3-carbonyl chloride intermediate. Purification often employs column chromatography or recrystallization from ethanol, yielding 40–93% depending on substituents .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and piperazine-indole coupling. For instance, indole C-3 carbonyl signals typically appear at δ ~160–165 ppm, while chlorobenzo[d]thiazole protons resonate at δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed mass accuracy within 2 ppm) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and aromatic C-Cl (~750 cm⁻¹) stretches .
Q. How can researchers ensure purity during synthesis?
Post-reaction purification steps are critical. For example:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate intermediates.
- Recrystallization : Ethanol or water-ethanol mixtures are effective for final product purification, as seen in analogous indole-thiazole derivatives .
Advanced Research Questions
Q. How can coupling efficiency between the piperazine and benzo[d]thiazole moieties be optimized?
- Catalyst Selection : Use phase-transfer catalysts (e.g., PEG-400) to enhance reactivity in heterogeneous conditions, as demonstrated in similar piperazine-aryl couplings .
- Solvent/Temperature : Polar aprotic solvents (DMF, DMSO) at 70–80°C improve nucleophilic substitution rates. Microwave-assisted synthesis can reduce reaction time by 50% while maintaining yields >80% .
Q. What strategies address discrepancies in spectral data when introducing novel substituents?
- Controlled Analog Synthesis : Prepare derivatives with incremental structural changes (e.g., varying indole N-substituents) to isolate spectral contributions.
- Density Functional Theory (DFT) Calculations : Predict NMR/IR spectra for comparison with experimental data, resolving ambiguities in substituent orientation .
Q. How can bioavailability be enhanced for pharmacological studies?
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the indole or piperazine moieties to improve solubility.
- Prodrug Design : Acetylate or phosphorylate reactive sites (e.g., indole NH) to enhance membrane permeability, as seen in benzothiazole-based anticancer agents .
Q. What experimental designs mitigate low yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
